REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.C1(C)C=CC(S([CH:22]([C:25]([CH3:30])([CH3:29])[CH:26]([CH3:28])[CH3:27])[C:23]#[N:24])(=O)=O)=CC=1.P(O)(O)([O-])=O.[Na+]>O1CCCC1.C1CCCCC1>[CH3:28][C:26]1([CH3:27])[C:25]([CH3:29])([CH3:30])[CH:22]1[C:23]#[N:24] |f:3.4|
|
Name
|
|
Quantity
|
2.49 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
4-tolyl sulfonyl-4,3,3-trimethyl-pentanenitrile
|
Quantity
|
4.068 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C(C#N)C(C(C)C)(C)C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])(O)O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
9.15 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at -60° to -70° C. for 10 minutes after which the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to -60° to -70° C
|
Type
|
ADDITION
|
Details
|
were added to the mixture over 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to rise to 20° to 25° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with n-pentane
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1(C)C)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.064 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |